2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound features a pyridazinone core substituted with a furan-2-yl group at position 3 and an acetamide side chain modified with a 3-methoxyphenylmethyl moiety. Pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and protein-stabilizing properties.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(10-14)11-19-17(22)12-21-18(23)8-7-15(20-21)16-6-3-9-25-16/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBJARVQDSXEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with hydrazine to form the pyridazinone core. This intermediate is then reacted with 3-methoxybenzylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of new chemical entities. For instance, derivatives of this compound can be synthesized to explore their reactivity and potential applications in various chemical processes.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antibiotics.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators. Notable findings include:
- Cell Lines Tested : Various cancer cell lines were assessed for growth inhibition.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, showcasing its therapeutic potential in oncology .
Medicinal Chemistry
Therapeutic Applications
In medicinal chemistry, this compound is being investigated for its therapeutic potential against several diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development. Research has highlighted:
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines in animal models.
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer progression, further supporting its medicinal applications .
Case Studies and Research Findings
-
Study on Antimicrobial Properties
A study published in a peer-reviewed journal assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting its utility in developing new antimicrobial agents. -
Anticancer Mechanisms
Another research effort focused on understanding the mechanisms by which this compound induces apoptosis in cancer cells. The study revealed that it activates specific signaling pathways that lead to cell death, making it a promising candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with variations in substituents, core structure, and biological activity.
Structural Analogs and Substituent Effects
Key Observations :
- Core Modifications: Replacing the pyridazinone core with pyrimidinone (Hit15) or thiazolidine () shifts activity toward antiviral/anti-inflammatory or pesticidal applications, respectively.
Physicochemical Properties
- Molecular Weight : The target compound (C22H23N3O4, ~393 g/mol) is heavier than fluorophenyl analogs (248 g/mol) but comparable to BG01035, indicating moderate bioavailability .
- Purity : Related compounds (e.g., 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid) are synthesized at ≥95% purity, suggesting feasible scalability for the target compound .
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 233.26 g/mol. The structure includes a pyridazinone core, a furan ring, and a methoxyphenyl group, which are essential for its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Key steps include:
- Formation of the pyridazine ring : This often involves cyclization reactions using suitable precursors.
- Attachment of the furan moiety : This can be achieved through electrophilic substitution or coupling reactions.
- Acetamide formation : The final step usually involves acylation reactions to introduce the acetamide group.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and pyridazinone rings can inhibit the growth of various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of pyridazinone derivatives. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Modulation of apoptotic pathways : It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes:
- α-glucosidase inhibition : Preliminary studies suggest that it may act as an α-glucosidase inhibitor, which could be beneficial in managing diabetes by lowering blood sugar levels post-meal.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives based on the core structure and tested their activity against human cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity compared to standard treatments like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Base Compound | 12 | MCF-7 (Breast Cancer) |
| Derivative A | 5 | MCF-7 |
| Derivative B | 8 | A549 (Lung Cancer) |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for antibiotic development .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity is believed to arise from multiple mechanisms:
- Receptor Interaction : The methoxyphenyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
- Enzyme Modulation : The structural components may interact with enzymes crucial for cellular metabolism, leading to altered cellular functions.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous acetamide derivatives typically involves multi-step protocols, including substitution, reduction, and condensation reactions. For example:
- Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) are used to introduce aryloxy or heterocyclic groups. This step is critical for attaching the furan moiety .
- Reduction : Iron powder in acidic media (e.g., HCl) reduces nitro intermediates to anilines, requiring careful pH control to avoid over-reduction .
- Condensation : Cyanoacetic acid or acetamide derivatives react with intermediates under activating agents (e.g., DCC or EDC), with temperature control (0–5°C) to minimize side reactions .
Optimization : Reaction yields can be improved using continuous flow reactors or automated platforms for precise parameter control (e.g., residence time, temperature gradients) .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns, particularly distinguishing dihydropyridazinone ring protons (δ 5.5–6.5 ppm) and furan/fused aromatic systems .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peaks) and detects impurities like unreacted intermediates .
- X-ray crystallography : Resolves stereochemical ambiguities in the dihydropyridazinone core, though crystallization may require co-solvents like DMSO/water mixtures .
Q. What preliminary biological screening strategies are recommended?
- In vitro enzyme assays : Test inhibition of kinases or hydrolases due to the compound’s acetamide and pyridazinone motifs, which may mimic ATP-binding motifs .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays. Dose-response curves should account for solubility limitations in DMSO/PBS .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms for furan-pyridazinone coupling?
- Density Functional Theory (DFT) : Calculates transition-state energies for furan substitution on the pyridazinone ring. For example, B3LYP/6-31G* models predict regioselectivity at the pyridazinone C3 position .
- Molecular dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics, identifying solvation barriers that hinder nucleophilic attack .
Q. What strategies address contradictory data in biological activity studies?
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., furan ring opening) that may reduce efficacy in vivo compared to in vitro results .
- Off-target screening : Use proteome-wide affinity chromatography to detect unintended interactions with non-kinase targets (e.g., cytochrome P450 enzymes) .
Q. How can heterocyclic systems (furan, pyridazinone) be modified to enhance stability?
- Isosteric replacement : Substitute furan with thiophene to improve metabolic stability while retaining π-π stacking interactions. Monitor oxidation potential via cyclic voltammetry .
- Ring saturation : Hydrogenate the dihydropyridazinone to a tetrahydropyridazine derivative, assessing conformational rigidity via variable-temperature NMR .
Q. What advanced catalytic systems improve yield in large-scale synthesis?
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce arylboronic acids to the pyridazinone core. Optimize ligand selection (e.g., SPhos vs. XPhos) to suppress homocoupling byproducts .
- Photoredox catalysis : Visible-light-mediated C–H functionalization avoids harsh oxidants, though solvent choice (acetonitrile vs. DCE) impacts reaction quantum yield .
Q. How does the 3-methoxybenzyl group influence pharmacokinetic properties?
- LogP determination : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) measures lipophilicity. Compare with analogs lacking the methoxy group to assess membrane permeability .
- Plasma protein binding : Equilibrium dialysis with human serum albumin (HSA) quantifies unbound fraction, critical for dose adjustment in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
